molecular formula C9H8ClNO2 B6168164 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1536535-29-1

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

Cat. No.: B6168164
CAS No.: 1536535-29-1
M. Wt: 197.6
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1536535-29-1

Molecular Formula

C9H8ClNO2

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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